3-ethenyl-1-methylpyrrolidin-3-ol
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Overview
Description
3-ethenyl-1-methylpyrrolidin-3-ol: is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ring Closure Reaction: One method involves the ring closure reaction of specific precursors. For instance, a compound I and compound II can undergo a ring closure reaction to form an intermediate compound III.
Biotransformation: Another method involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp.
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-ethenyl-1-methylpyrrolidin-3-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Chemistry: 3-ethenyl-1-methylpyrrolidin-3-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It serves as a scaffold for designing drugs with specific therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-ethenyl-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Pyrrolidinone Derivatives: These include compounds like 1,3-dihydro-2H-pyrrol-2-one, which exhibit diverse biological activities such as anti-inflammatory and anticancer properties.
Pyrrolidine Derivatives: Compounds like 1-methyl-3-pyrrolidinol, which are used in similar applications and have comparable chemical properties.
Uniqueness: 3-ethenyl-1-methylpyrrolidin-3-ol stands out due to its unique ethenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1498466-50-4 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
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